3,4-Difluoro-2-hydroxyphenylboronic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

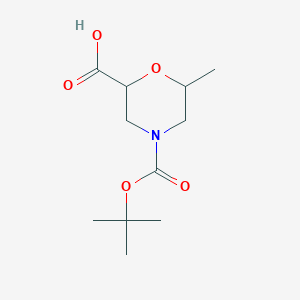

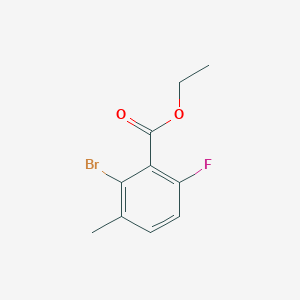

3,4-Difluoro-2-hydroxyphenylboronic acid is a boronic acid derivative with the molecular formula C6H5BF2O3 . It is used as a reactant in the preparation of fluorinated biaryl derivatives via Suzuki cross-coupling reaction with aryl and heteroaryl halides . It can also be used to prepare flurodiarylmethanols by reacting with aryl aldehydes using a Ni catalyst .

Synthesis Analysis

The synthesis of 3,4-Difluoro-2-hydroxyphenylboronic acid involves several steps. One of the common methods is the Suzuki-Miyaura cross-coupling reaction . This reaction involves the coupling of an organoboron compound (like our boronic acid) with a halide or pseudo-halide using a palladium catalyst .Molecular Structure Analysis

The molecular structure of 3,4-Difluoro-2-hydroxyphenylboronic acid consists of a phenyl ring with two fluorine atoms at the 3rd and 4th positions and a boronic acid group at the 2nd position . The molecular weight of this compound is 157.91 g/mol .Chemical Reactions Analysis

3,4-Difluoro-2-hydroxyphenylboronic acid is primarily used in Suzuki cross-coupling reactions with aryl and heteroaryl halides . It can also participate in oxo directing Liebeskind-Srogl cross-coupling reactions with gem-dihaloolefin-type α-oxo ketene dithioacetals and substitution reactions with enyne acetates and carbonates .科学研究应用

- Application : The compound serves as a valuable reagent in Suzuki cross-coupling reactions with aryl and heteroaryl halides. These reactions allow the synthesis of fluorinated biaryl compounds, which have applications in medicinal chemistry, materials science, and agrochemicals .

- Application : By reacting with aryl aldehydes using a nickel catalyst, 3,4-Difluoro-2-hydroxyphenylboronic acid enables the synthesis of fluorodiarylmethanols. These compounds have potential as building blocks for drug discovery and other organic transformations .

- Application : When treated with diamines via an intermolecular dehydration reaction, this compound forms conjugated fluorodiazaborinines. These molecules exhibit fluorescence properties and can be used for detecting explosives, making them relevant in security and defense applications .

- Application : Researchers have used 3,4-Difluoro-2-hydroxyphenylboronic acid in the synthesis of honokiol analogs. Honokiol derivatives are being explored as potential angiogenesis inhibitors, which could have implications in cancer therapy and wound healing .

- Application : The compound participates in homo-coupling reactions, particularly in the context of carbon-carbon bond formation. These reactions are essential for constructing complex organic molecules and designing new materials .

- Application : Researchers have employed this compound in enantioselective borane reduction reactions. These transformations are valuable for creating chiral molecules, which are crucial in pharmaceuticals and agrochemicals .

Fluorinated Biaryl Derivatives via Suzuki Cross-Coupling Reaction

Fluorodiarylmethanols Synthesis

Conjugated Fluorodiazaborinines for Explosive Detection

Angiogenesis Inhibitors: Synthesis of Honokiol Analogs

Homo-Coupling Reactions

Enantioselective Borane Reduction of Trifluoroacetophenone

作用机制

The mechanism of action of 3,4-Difluoro-2-hydroxyphenylboronic acid primarily involves its use as a reactant in Suzuki-Miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring the organic group from boron to palladium during the transmetalation step .

安全和危害

属性

IUPAC Name |

(3,4-difluoro-2-hydroxyphenyl)boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BF2O3/c8-4-2-1-3(7(11)12)6(10)5(4)9/h1-2,10-12H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPYYAEHMLHHCLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1)F)F)O)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BF2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.91 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-Difluoro-2-hydroxyphenylboronic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Methyl-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95%](/img/structure/B6306201.png)

![2-Chloro-4,7-dimethoxy-1H-benzo[d]imidazole](/img/structure/B6306215.png)

![(+/-)-tert-Butyl-4-oxo-3-azatricyclo[4.2.1.02,5]nonane-3-carboxylate, 98%](/img/structure/B6306221.png)